molecular formula C12H19N B1423505 2-Methyl-2-phenylpentan-3-amine CAS No. 1341757-90-1

2-Methyl-2-phenylpentan-3-amine

Cat. No. B1423505
M. Wt: 177.29 g/mol
InChI Key: QAANWISRRVHSLH-UHFFFAOYSA-N
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Description

2-Methyl-2-phenylpentan-3-amine is a chemical compound with the molecular formula C12H19N . It has a molecular weight of 177.29 .


Molecular Structure Analysis

The molecular structure of 2-Methyl-2-phenylpentan-3-amine consists of a pentane chain with a methyl and a phenyl group attached to the second carbon and an amine group attached to the third carbon .

Scientific Research Applications

Metabolic Fate and Toxicity

Research on compounds similar to 2-Methyl-2-phenylpentan-3-amine often focuses on their metabolic fate and potential toxicity. For instance, studies on 2-Methylpropene (isobutene) explore its metabolism to primary metabolites like 2-methyl-1,2-epoxypropane (MEP) by liver tissue, indicating the importance of metabolic activation and detoxification processes in determining compound toxicity (Cornet & Rogiers, 1997). These findings highlight the critical balance between formation and detoxification, relevant to the study of similar compounds.

Chemical Reactions and Catalysis

The selective catalytic reduction of aromatic nitro compounds to aromatic amines, isocyanates, carbamates, and ureas using carbon monoxide has been a subject of intense investigation. This area of research is crucial for understanding how compounds like 2-Methyl-2-phenylpentan-3-amine could be synthesized or modified for various applications, indicating the wide range of potential chemical transformations and applications in synthetic organic chemistry (Tafesh & Weiguny, 1996).

Environmental and Health Implications

The degradation of nitrogen-containing hazardous compounds, including amines, through advanced oxidation processes highlights the environmental and health implications of these substances. This research area is critical for understanding the potential impact of compounds like 2-Methyl-2-phenylpentan-3-amine on the environment and human health, emphasizing the need for effective degradation and detoxification strategies (Bhat & Gogate, 2021).

Safety And Hazards

The safety data for 2-Methyl-2-phenylpentan-3-amine suggests that it should be handled with care. Precautionary measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-methyl-2-phenylpentan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-4-11(13)12(2,3)10-8-6-5-7-9-10/h5-9,11H,4,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAANWISRRVHSLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-2-phenylpentan-3-amine

CAS RN

1341757-90-1
Record name 2-methyl-2-phenylpentan-3-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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